molecular formula C60H89N5O21 B1236206 Nbd-nys-A1 CAS No. 96475-98-8

Nbd-nys-A1

Cat. No. B1236206
CAS RN: 96475-98-8
M. Wt: 1216.4 g/mol
InChI Key: OKYQKILEXSAXGT-BSRDWNTOSA-N
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Description

Nbd-nys-A1 is a derivative of the polyene antibiotic nystatin . It contains a total of 179 bonds, including 90 non-H bonds, 21 multiple bonds, 12 rotatable bonds, 11 double bonds, and 10 aromatic bonds . It also includes 1 five-membered ring, 3 six-membered rings, and 1 nine-membered ring .


Synthesis Analysis

NBD-based synthetic probes, like Nbd-nys-A1, are used for sensing small molecules and proteins . They exhibit environmental sensitivity, high reactivity toward amines and biothiols (including H2S), distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size . These properties facilitate biomolecular sensing and self-assembly .


Molecular Structure Analysis

The molecular structure of Nbd-nys-A1 includes 1 carboxylic acid (aliphatic), 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 tertiary amine (aromatic), and 1 nitro group (aromatic) .


Chemical Reactions Analysis

NBD-based synthetic probes, like Nbd-nys-A1, have unique activity with amines, allowing for site-specific protein labeling and detection of enzyme activities . They also react with H2S and biothiols, which are involved in a wide range of physiological processes in mammals .


Physical And Chemical Properties Analysis

NBD-based synthetic probes, like Nbd-nys-A1, exhibit prominent useful properties including environmental sensitivity, high reactivity toward amines and biothiols (including H2S), distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size . These properties facilitate biomolecular sensing and self-assembly .

Safety And Hazards

The safety data sheet for NBD-X, a related compound, recommends handling all chemicals with caution and using proper protective equipment . It may cause skin irritation and serious eye irritation . If inhaled, it may be a respiratory irritant .

Future Directions

NBD-based synthetic probes, like Nbd-nys-A1, are advanced chemical tools for biomolecular sensing . Future directions for NBD-based chemosensors include the development of future probes for investigating and understanding different biological processes and aiding the development of potential theranostic agents .

properties

IUPAC Name

(19E,21E,25E,27E,29E,31E)-33-[3,5-dihydroxy-6-methyl-4-[6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]oxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H89N5O21/c1-35-21-17-14-12-10-8-6-7-9-11-13-15-18-22-42(84-59-57(76)54(56(75)38(4)83-59)61-49(72)23-19-16-20-28-64(5)43-25-26-44(65(80)81)53-52(43)62-86-63-53)32-48-51(58(77)78)47(71)34-60(79,85-48)33-46(70)45(69)27-24-39(66)29-40(67)30-41(68)31-50(73)82-37(3)36(2)55(35)74/h6-7,9,11-15,17-18,21-22,25-26,35-42,45-48,51,54-57,59,66-71,74-76,79H,8,10,16,19-20,23-24,27-34H2,1-5H3,(H,61,72)(H,77,78)/b7-6+,11-9+,14-12+,15-13+,21-17+,22-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYQKILEXSAXGT-BSRDWNTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)CCCCCN(C)C4=CC=C(C5=NON=C45)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1/C=C/C=C/CC/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)CCCCCN(C)C4=CC=C(C5=NON=C45)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H89N5O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1216.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nbd-nys-A1

CAS RN

96475-98-8
Record name Nbd-nystatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096475988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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